2',3,3,6'-Tetramethylbutyrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including hydrolysis, oxidation, condensation, and reduction reactions. For instance, the synthesis of a Schiff base ligand involved the reaction of a precursor with ethylenediamine in absolute ethanol . Another synthesis method described the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexadione using formic acid as a catalyst in an aqueous environment without a phase transfer reagent, highlighting the environmental friendliness of the process .

Molecular Structure Analysis

X-ray crystallography has been used to determine the crystal structures of related compounds, revealing details such as bond lengths and molecular conformations. For example, the crystal structure of 2,3,5,6-tetramethyl-1,4-benzoquinone was analyzed, showing planar molecules with specific bond lengths and a stack formation along a particular axis . Similarly, the crystal structures of two hexahydroacridine derivatives were elucidated, showing different conformations of the 1,4-dihydropyridine ring .

Chemical Reactions Analysis

The papers describe the chemical reactions involved in the synthesis of various compounds. For example, the synthesis of a tetracopper(I) complex involved the condensation of a diformyl compound with an amine followed by reduction . Another study synthesized a tetradentate nickel(II)-Schiff base complex through a reaction involving a Schiff base ligand and nickel(II) acetate tetrahydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized using techniques such as NMR, IR spectroscopy, mass spectrometry, and cyclic voltammetry. For instance, the electrochemical study of a nickel(II)-Schiff base complex provided insights into its redox behavior and catalytic potential . The identification and characterization of a cathinone precursor utilized a range of analytical techniques to fully characterize the substance .

Applications De Recherche Scientifique

Biosynthesis Applications : Zhou et al. (2016) conducted a study on the biosynthesis of phlorisovalerophenone, a key intermediate of humulone biosynthesis, and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose. This research contributes to the understanding of valuable compounds synthesized in E. coli from renewable carbon resources by type III polyketide synthases (PKSs) (Zhou et al., 2016).

Chemical Synthesis and Reactions : Several studies focus on the synthesis and reactions involving similar compounds. For instance, Dahlén et al. (2006) developed a synthetic strategy for 2,3,6,8-tetrasubstituted chromone derivatives, highlighting the versatility of chromone structures in drug discovery (Dahlén et al., 2006). Additionally, Ueno et al. (2007) explored the ruthenium-catalyzed carbon-carbon bond formation via the cleavage of an unreactive aryl carbon-nitrogen bond in aniline derivatives, demonstrating innovative approaches in organic synthesis (Ueno et al., 2007).

Pharmacological and Biological Activities : Research also delves into the pharmacological and biological activities of related compounds. Watanabe et al. (2015) investigated the metabolism of benzophenone-3 by rat and human liver microsomes, contributing to the understanding of the endocrine-disrupting activity of such compounds (Watanabe et al., 2015).

Propriétés

IUPAC Name |

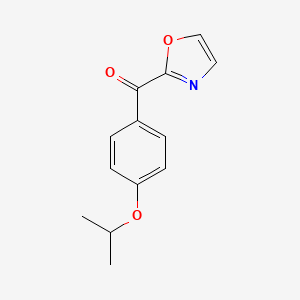

1-(2,6-dimethylphenyl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-7-6-8-11(2)13(10)12(15)9-14(3,4)5/h6-8H,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTBSOQPJBIDJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642393 |

Source

|

| Record name | 1-(2,6-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3,3,6'-Tetramethylbutyrophenone | |

CAS RN |

898764-53-9 |

Source

|

| Record name | 1-(2,6-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)